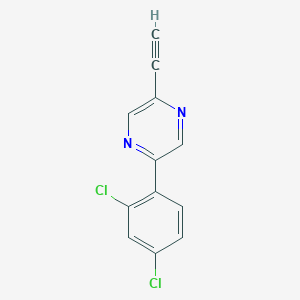

2-(2,4-Dichlorophenyl)-5-ethynylpyrazine

Description

Significance of Pyrazine (B50134) Heterocycles as Core Scaffolds in Chemical Sciences

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, represents a fundamental scaffold in the chemical sciences. nih.govbritannica.com The pyrazine ring is an integral component of numerous polycyclic compounds with significant biological and industrial applications. britannica.com Its derivatives are noted for their diverse pharmacological properties, making them a focal point for research in medicinal chemistry and drug discovery. nih.govresearchgate.nettandfonline.com The unique electronic properties and reactivity profile of the pyrazine nucleus have also established it as a valuable building block in the synthesis of complex molecules and novel materials. researchgate.nettandfonline.com Pyrazine-containing compounds are found in several clinically important drugs, underscoring the therapeutic relevance of this heterocyclic system. nih.gov Computational studies have further validated the pyrazine scaffold's utility in drug design by demonstrating its capacity for common drug-target interactions. nih.gov

Overview of Substituted Pyrazines in Synthetic Organic Chemistry and Chemical Biology

Substituted pyrazines are a versatile class of compounds with wide-ranging applications in synthetic organic chemistry and chemical biology. researchgate.nettandfonline.com The pyrazine core can be functionalized with various substituents, including alkyl, aryl, acyl, and halogen groups, which significantly influences their chemical and biological properties. rsc.orgmdpi.com In synthetic chemistry, halogenated pyrazines serve as key intermediates for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. rsc.org A variety of synthetic methods have been developed to access densely substituted pyrazines, highlighting their importance as building blocks for both naturally occurring and pharmaceutically active compounds. rsc.orgrsc.org From a chemical biology perspective, pyrazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.comresearchgate.net This has led to the development of numerous pyrazine-based compounds as therapeutic agents and molecular probes to investigate biological processes. nih.govnih.gov

Rationalization of the 2,4-Dichlorophenyl Moiety in Molecular Design

The 2,4-dichlorophenyl group is a common substituent in the design of bioactive molecules, particularly in medicinal chemistry. Its inclusion in a molecular structure can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atoms are electron-withdrawing, which can alter the electronic distribution of the entire molecule, influencing its reactivity and binding affinity to biological targets. Furthermore, the presence of two chlorine atoms on the phenyl ring contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The substitution pattern also provides steric bulk, which can enforce a specific conformation on the molecule, leading to improved selectivity for its target. In drug discovery, dihalobenzyl groups have been shown to enhance the antibacterial and antifungal efficacy of compounds. nih.gov For instance, structure-activity relationship (SAR) studies on 1,2,4-triazole (B32235) derivatives have indicated that compounds with a 2,4-dichlorophenyl moiety exhibit notable antifungal activity. nih.gov This substituent is also found in various pharmaceutical agents and agricultural chemicals, demonstrating its broad utility in molecular design. researchgate.netnih.gov

Elucidation of the Ethynyl (B1212043) Group's Role in Synthetic Accessibility and Functionalization

The ethynyl group (–C≡CH) is a highly versatile functional group in synthetic organic chemistry, offering a linear and rigid structural element. sci-hub.semasterorganicchemistry.com Its triple bond provides a site for a wide array of chemical transformations, making it a valuable handle for molecular functionalization. chemrxiv.org Terminal alkynes, such as the ethynyl group, are particularly useful as they can participate in various coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides. rsc.org This reaction is a powerful tool for constructing complex conjugated systems, which are of great interest in materials science and medicinal chemistry. rsc.orgresearchgate.net The ethynyl group can also undergo cycloaddition reactions, such as the "click" reaction with azides to form triazoles, a stable and common heterocyclic ring in pharmaceuticals. chemrxiv.org Furthermore, the ethynyl group can act as a bioisostere for other chemical groups, such as iodo or cyano groups, allowing for the fine-tuning of a molecule's properties. sci-hub.se Its linear geometry can serve as a rigid spacer to precisely position other functional groups within a molecule. sci-hub.se

Contextualization of 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine within Broader Pyrazine Research Frameworks

The compound this compound integrates three key structural motifs: a pyrazine core, a 2,4-dichlorophenyl substituent, and an ethynyl group. This combination of functional groups places it within the broader research framework of developing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netrsc.org The synthesis of aryl-ethynyl pyrazine derivatives is an active area of research, with such compounds being investigated for their optoelectronic properties and potential use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The general synthetic strategy for such molecules often involves a Sonogashira coupling between a halogenated pyrazine and a terminal alkyne. rsc.org The presence of the 2,4-dichlorophenyl group suggests a design aimed at modulating biological activity, given the prevalence of this moiety in known bioactive compounds. nih.govresearchgate.net The terminal ethynyl group provides a reactive handle for further synthetic modifications, allowing for the creation of a library of related compounds for structure-activity relationship studies or for conjugation to other molecules. chemrxiv.org While specific research on this compound is not extensively documented in the provided search results, its structural features are analogous to other reported aryl-ethynyl pyrazines and related heterocyclic systems, suggesting its potential as an intermediate in the synthesis of more complex functional molecules. rsc.orgnih.gov

Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | Key Features | Common Reactions |

|---|---|---|

| Pyrazine | Aromatic, heterocyclic, two nitrogen atoms | Electrophilic substitution, Nucleophilic substitution, Metal-catalyzed cross-coupling |

| 2,4-Dichlorophenyl | Electron-withdrawing, lipophilic, steric bulk | Nucleophilic aromatic substitution, Cross-coupling reactions |

Table 2: Representative Substituted Pyrazine Derivatives and Their Applications

| Compound | Substituents | Application/Significance |

|---|---|---|

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Phenyl, Ethynyl, Methyl | Studied for optoelectronic properties and potential use in OLEDs. rsc.orgresearchgate.net |

| Amiloride | Amino, Chloro, Guanidino | Potassium-sparing diuretic. researchgate.net |

| Pyrazinamide (B1679903) | Carboxamide | First-line medication for tuberculosis. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-5-ethynylpyrazine |

InChI |

InChI=1S/C12H6Cl2N2/c1-2-9-6-16-12(7-15-9)10-4-3-8(13)5-11(10)14/h1,3-7H |

InChI Key |

KBBAAYSOUFHFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=N1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Dichlorophenyl 5 Ethynylpyrazine and Analogous Pyrazine Structures

Foundational Approaches to Pyrazine (B50134) Ring Synthesis Applicable to Substituted Systems

The construction of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para-orientation, is a well-established field in organic chemistry. researchgate.net These foundational methods are adaptable for creating substituted pyrazines that serve as precursors for more complex targets. researchgate.net

Condensation Reactions in Pyrazine Synthesis

Condensation reactions are among the most traditional and widely used methods for assembling the pyrazine core. researchgate.net The classical approach involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoethane. researchgate.net This reaction first produces a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. researchgate.netyoutube.com Oxidizing agents such as copper (II) oxide or manganese oxide are commonly employed for this dehydrogenation step. researchgate.net Symmetrical starting materials generally provide the best results in this type of synthesis. researchgate.net

Variations of this method allow for the synthesis of asymmetrically substituted pyrazines. For instance, the condensation of α-diketones with 1,2-diamino alkanes, followed by oxidation, is a versatile route to pyrazine derivatives. youtube.com Another historical yet relevant method is the Gutknecht pyrazine synthesis (1879), which relies on the self-condensation of α-amino ketones. youtube.comwikipedia.org These α-amino ketones dimerize to form dihydropyrazine intermediates that can be oxidized to the final pyrazine product. youtube.com

A more contemporary example involves a two-step condensation process for synthesizing pyrazinopyrazine-fused azaacenes. This method begins with the condensation between an aromatic diamine and bis(2,2,2-trifluoroethyl) oximidate, followed by a second condensation with a diketone to yield the target compounds. acs.org These examples highlight the versatility of condensation chemistry in building the foundational pyrazine structure.

Ring Closure Strategies for Pyrazine Derivatization

Ring closure, or cyclization, represents another key strategy for forming the pyrazine ring. researchgate.net These methods often involve forming the crucial C-N or N-C bonds in the final step to close the ring. One such approach involves the cyclization of α-aminocarbonyl compounds to yield a dihydropyrazine, which is then oxidized. researchgate.net This strategy is conceptually similar to the Gutknecht synthesis but emphasizes the ring-forming step.

Ring-closing metathesis (RCM) has also emerged as a powerful tool in heterocyclic synthesis, including for derivatives that could lead to pyrazine systems. For example, an isomerization-ring-closing metathesis strategy has been successfully used to synthesize substituted benzofurans from 1-allyl-2-allyloxybenzenes. organic-chemistry.org While not a direct synthesis of pyrazine, this demonstrates the principle of using ring-closure metathesis to construct heterocyclic systems from appropriately designed acyclic precursors. organic-chemistry.org Such modern synthetic strategies offer alternative pathways for creating functionalized heterocyclic cores for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions for Functional Group Introduction

Transition metal-catalyzed reactions are indispensable for the functionalization of pyrazine rings, allowing for the precise introduction of various substituents. rsc.orgresearchgate.netrsc.org These methods are crucial for installing the ethynyl (B1212043) and dichlorophenyl groups onto a pre-formed pyrazine core.

Sonogashira Coupling for Ethynyl Group Installation at the 5-Position

The Sonogashira reaction is a robust and widely used cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org It is particularly well-suited for introducing an ethynyl group onto a pyrazine ring. rsc.org The reaction is typically catalyzed by a palladium complex, with a copper (I) salt acting as a co-catalyst, and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org

Chloropyrazines have proven to be excellent substrates for Sonogashira cross-coupling reactions. rsc.org This is highly relevant for the synthesis of 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine, as a 2-substituted-5-chloropyrazine would be a key intermediate. The reaction can be carried out under mild conditions, which is advantageous when dealing with complex molecules. wikipedia.org The versatility of the Sonogashira coupling allows for its use in synthesizing a wide array of pyrazine-containing π-conjugated systems. rsc.org

Table 1: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Substrate | Pyrazine core with a leaving group | 2-Aryl-5-chloropyrazine, 2-Aryl-5-bromopyrazine |

| Alkyne | Source of the ethynyl group | Trimethylsilylacetylene (followed by deprotection), Ethynyltrimethylsilane |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂) |

| Co-catalyst | Activates the alkyne | Copper(I) salts (e.g., CuI) |

| Base | Neutralizes HX by-product | Amines (e.g., Triethylamine, Diisopropylamine) |

Palladium and Copper Catalysis in Pyrazine Functionalization

Both palladium and copper catalysts play pivotal roles in the functionalization of pyrazines beyond just the Sonogashira reaction. rsc.orgacs.org Palladium catalysts are central to a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions, which are all used for C-C bond formation on pyrazine systems. rsc.orgresearchgate.netrsc.org

Copper catalysis is also significant, not only as a co-catalyst in the Sonogashira reaction but also in its own right for promoting certain C-H functionalization reactions. acs.org For instance, copper salts have been used to catalyze the direct alkenylation of electron-deficient arenes. acs.org The combination of palladium and copper catalysis provides a powerful toolkit for chemists to selectively modify the pyrazine ring at various positions. rsc.org

Strategies for Incorporating the 2,4-Dichlorophenyl Moiety

The introduction of the 2,4-dichlorophenyl group onto the pyrazine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.

This reaction involves the coupling of a pyrazine halide (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with a dichlorophenyl boronic acid or a related boronate ester. nih.gov A specific example from the literature demonstrates the synthesis of a related compound through the Suzuki-Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, which proceeded in good yield. nih.gov This highlights the feasibility of creating the C-C bond between the pyrazine C2 position and the dichlorophenyl ring.

Table 2: Suzuki-Miyaura Coupling for Aryl-Pyrazine Synthesis

| Component | Role | Example Reactant for Target Synthesis |

|---|---|---|

| Pyrazine Substrate | Electrophilic partner | 2-Chloropyrazine or 2-Bromopyrazine |

| Organoboron Reagent | Nucleophilic partner | (2,4-Dichlorophenyl)boronic acid |

| Palladium Catalyst | Catalyzes the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, often with water |

An efficient synthetic route to this compound could therefore involve an initial Suzuki coupling of 2,5-dichloropyrazine (B10626) with one equivalent of (2,4-dichlorophenyl)boronic acid to form 2-(2,4-dichlorophenyl)-5-chloropyrazine. This intermediate would then undergo a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection, to yield the final product.

Suzuki, Stille, and Negishi Coupling Approaches for Aryl Substitution

The introduction of the 2,4-dichlorophenyl moiety onto the pyrazine ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki, Stille, and Negishi reactions are powerful tools for forming carbon-carbon bonds between aromatic systems. nih.govjocpr.com In the context of synthesizing the target molecule, these reactions would typically involve the coupling of a halogenated pyrazine (e.g., 2-chloro-5-bromopyrazine) with an appropriate organometallic reagent derived from 2,4-dichlorobenzene.

The Suzuki-Miyaura coupling is a widely used method for this purpose, favored for its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov The reaction of a halopyrazine with (2,4-dichlorophenyl)boronic acid in the presence of a palladium catalyst and a base would yield the desired 2-(2,4-dichlorophenyl)pyrazine intermediate. mdpi.com A variety of palladium catalysts can be employed, with the choice often depending on the specific substrates and desired reaction efficiency. nih.gov

| Coupling Reaction | Typical Catalyst | Organometallic Reagent | Base (if applicable) |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | (2,4-Dichlorophenyl)boronic acid | Na₂CO₃, K₃PO₄ |

| Stille | Pd(PPh₃)₄ | (2,4-Dichlorophenyl)tributylstannane | Not typically required |

| Negishi | Pd(PPh₃)₄, Ni(dppp)Cl₂ | (2,4-Dichlorophenyl)zinc chloride | Not typically required |

The Stille coupling offers an alternative route, utilizing an organotin reagent such as (2,4-dichlorophenyl)tributylstannane. scispace.com While effective, the toxicity of organotin compounds has led to a preference for other methods in some applications. scispace.com The Negishi coupling employs an organozinc reagent, which can be prepared from the corresponding Grignard or organolithium reagent. libretexts.org This method is known for its high reactivity and functional group tolerance. nih.gov

Directed Ortho-Metalation and Electrophilic Quenching Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In this approach, a directing group on the pyrazine ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired substituent.

For the synthesis of substituted pyrazines, a pre-existing group on the pyrazine ring, such as an amide or a methoxy (B1213986) group, can act as a directing group. nih.gov While direct application to the synthesis of this compound would depend on the chosen synthetic pathway, DoM could be envisioned as a method to introduce either the aryl or the ethynyl group. For instance, a pyrazine bearing a directing group at the 2-position could be ortho-lithiated at the 3-position, followed by quenching with an electrophile. However, for the specific substitution pattern of the target molecule, cross-coupling reactions are generally more direct.

Alkylation Reactions Involving Dichlorophenyl Precursors

While palladium-catalyzed cross-coupling reactions are the most common methods for arylating pyrazines, alkylation reactions can also be considered. Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyrazine ring. wikipedia.org However, radical alkylation methods, such as the Minisci reaction, can be used to introduce alkyl groups onto electron-deficient heterocycles. organic-chemistry.org In a hypothetical scenario, a radical derived from a 2,4-dichlorophenyl precursor could be added to the pyrazine ring. More practically, nucleophilic aromatic substitution (SNAr) reactions can occur on highly activated pyrazine rings, but displacing a leaving group with a dichlorophenyl nucleophile is less common than the cross-coupling approaches.

Green Chemistry Principles in Pyrazine Synthesis Optimization

The application of green chemistry principles to the synthesis of pyrazines is an area of growing interest. This includes the development of one-pot syntheses, the use of environmentally benign solvents like water, and the development of highly efficient and recyclable catalysts. jocpr.com For instance, Suzuki-Miyaura couplings can often be performed in aqueous media, reducing the reliance on volatile organic solvents. jocpr.com

Key green chemistry considerations in pyrazine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Development of Advanced Synthetic Routes for Complex Pyrazine Architectures

The synthesis of complex molecules containing a pyrazine core, such as natural products and pharmaceuticals, often requires the development of advanced and highly selective synthetic routes. These routes may involve a combination of the methodologies described above, as well as other sophisticated transformations. The strategic functionalization of the pyrazine ring is crucial for building molecular complexity. For the target molecule, an advanced strategy could involve a late-stage introduction of the ethynyl group via a Sonogashira coupling on a pre-formed 2-(2,4-dichlorophenyl)halopyrazine. This approach allows for the diversification of the molecule at a later stage of the synthesis.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for creating carbon-carbon bonds to sp-hybridized carbons and is a cornerstone in the synthesis of acetylenic compounds.

| Reaction | Catalyst System | Substrates | Base |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 2-(2,4-Dichlorophenyl)-5-halopyrazine, Ethynyltrimethylsilane | Et₃N, Piperidine |

Continuous Flow Synthesis Methods for Pyrazine Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including pyrazine derivatives. This methodology offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of pyrazinamide (B1679903) derivatives, for example, has been successfully demonstrated in a continuous-flow system. nih.gov This approach can lead to higher yields and shorter reaction times compared to batch methods. nih.gov The principles of continuous flow synthesis can be applied to various reaction types, including the cross-coupling reactions used to synthesize substituted pyrazines.

Structure Activity Relationship Sar Studies of Pyrazine Derivatives with Dichlorophenyl and Ethynyl Moieties

Theoretical Underpinnings of Structure-Activity Relationship Analysis in Heterocyclic Chemistry

The biological activity of a molecule is fundamentally linked to its ability to interact with a biological target, such as a receptor or enzyme. These interactions are governed by the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. In heterocyclic chemistry, the presence of heteroatoms like nitrogen in the pyrazine (B50134) ring introduces unique electronic and steric properties that significantly influence molecular interactions. nih.gov

SAR analysis in this context is based on the principle that modifications to a molecule's structure will lead to predictable changes in its biological effects. Key molecular properties that are often considered in SAR studies of heterocyclic compounds include:

Steric Factors: The size and shape of the molecule and its substituents determine how well it fits into the binding site of a biological target. Bulky groups can enhance binding through increased van der Waals interactions but can also cause steric hindrance, preventing optimal binding.

Hydrophobicity: The lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in a target protein.

By systematically altering the structure of a lead compound and observing the corresponding changes in biological activity, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

Methodologies for Investigating the Impact of Structural Variations

A variety of experimental and computational methods are employed to investigate the impact of structural variations on the biological activity of pyrazine derivatives.

The primary experimental approach in SAR studies involves the synthesis of a series of analogs where specific parts of the lead molecule are systematically modified. For a compound like 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine, this could involve:

Modification of the Pyrazine Core: Altering the position of the nitrogen atoms (e.g., to create pyridazine (B1198779) or pyrimidine (B1678525) analogs) or introducing additional substituents on the pyrazine ring can probe the importance of the core heterocycle for activity.

Variation of the Dichlorophenyl Ring: The position and number of chlorine atoms on the phenyl ring can be altered (e.g., 3,4-dichloro, 2,6-dichloro, or monochloro analogs) to understand the role of the halogen substitution pattern.

Modification of the Ethynyl (B1212043) Group: The terminal alkyne could be replaced with other small, rigid groups (e.g., cyano, cyclopropyl) or elongated to investigate the spatial requirements of the binding pocket.

The biological activity of each synthesized analog is then determined through in vitro or in vivo assays, allowing for the establishment of clear relationships between structural changes and their functional consequences.

The 2,4-dichlorophenyl moiety is a common substituent in bioactive molecules and its influence on molecular recognition is multifaceted. The chlorine atoms are electron-withdrawing, which can alter the electronic properties of the phenyl ring and, by extension, the entire molecule. This can impact interactions such as π-π stacking with aromatic residues in a binding site.

Furthermore, the specific 2,4-substitution pattern creates a distinct steric and electronic profile. The positions of the chlorine atoms can direct the orientation of the phenyl ring within a binding pocket to achieve optimal interactions. For example, one chlorine atom might fit into a small hydrophobic pocket while the other engages in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-target binding.

Studies on other heterocyclic compounds have shown that the dichlorophenyl group can induce significant conformational rearrangements in the active site of a target protein, leading to a high-affinity binding mode. nih.gov The 2,4-substitution pattern, in particular, has been found to be crucial for the potency of certain inhibitors. The following table illustrates hypothetical SAR data for variations in the phenyl ring substitution, demonstrating the importance of the 2,4-dichloro pattern for a hypothetical biological activity.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1 | 2-Cl | 4-Cl | 10 |

| 2 | 3-Cl | 4-Cl | 50 |

| 3 | 4-Cl | H | 100 |

| 4 | H | H | >1000 |

The ethynyl group (–C≡CH) is a small, linear, and rigid moiety that can play several important roles in ligand-target interactions. Its rigidity can help to lock the molecule into a specific conformation that is favorable for binding, thus reducing the entropic penalty of binding. The linear geometry of the ethynyl group can also act as a rigid spacer, positioning other functional groups for optimal interaction with the target.

From an electronic perspective, the terminal alkyne proton is weakly acidic and can act as a hydrogen bond donor. The triple bond itself is electron-rich and can participate in π-stacking or other non-covalent interactions with the target. The introduction of an ethynyl group has been a successful strategy in the development of a wide range of therapeutic agents. mdpi.com

The following table presents hypothetical SAR data illustrating the importance of the ethynyl group for a specific biological activity.

| Compound | Substituent at Position 5 | Biological Activity (IC50, nM) |

|---|---|---|

| A | -C≡CH | 15 |

| B | -C≡N | 30 |

| C | -CH=CH2 | 150 |

| D | -CH2-CH3 | 500 |

For this compound, a key conformational variable is the torsion angle between the pyrazine and the dichlorophenyl rings. Steric hindrance between the ortho-chloro substituent and the pyrazine ring can restrict the rotation around the C-C single bond, favoring certain conformations over others. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and predict the most stable conformations.

Understanding the preferred conformation of a molecule and how it correlates with its biological activity is crucial for rational drug design. If the bioactive conformation is known, new analogs can be designed that are pre-organized into this conformation, potentially leading to higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.net These models are based on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For pyrazine derivatives, a typical QSAR study would involve the following steps:

Data Set Selection: A series of pyrazine derivatives with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape indices).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to develop a mathematical equation that relates a subset of the calculated descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the biological activity of new, unsynthesized pyrazine derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov QSAR studies on pyrazine derivatives have successfully identified key structural features that influence their activity, providing valuable guidance for the design of new analogs with improved properties.

Bioisosteric Replacements in Pyrazine Scaffolds and Their Mechanistic Implications

In medicinal chemistry, the strategic modification of a lead compound to enhance potency, selectivity, or pharmacokinetic properties is a cornerstone of drug discovery. One powerful strategy in this process is bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties, leading to a comparable biological response. cambridgemedchemconsulting.com For pyrazine scaffolds containing dichlorophenyl and ethynyl moieties, such as this compound, bioisosteric replacements can be applied to any of the three key structural components: the central pyrazine ring, the dichlorophenyl group, or the ethynyl substituent.

The ethynyl moiety is a particularly versatile group for bioisosteric replacement. It is considered a nonclassical bioisostere of halogen atoms, such as chlorine or iodine. nih.gov The molecular electrostatic potential of phenylacetylene (B144264) is remarkably similar to that of halobenzenes, with both featuring a region of positive charge at the tip of the C-H/C-X bond (a σ-hole) and a belt of negative charge perpendicular to it. nih.gov This similarity allows the ethynyl group to mimic halogen bonds, which are important non-covalent interactions in protein-ligand binding. A prominent example is the relationship between the EGFR inhibitors gefitinib (B1684475) and erlotinib, where the replacement of a chlorine atom with an ethynyl group maintains a critical interaction with a backbone carbonyl oxygen in the ATP-binding site of the kinase. nih.gov Therefore, in the context of our lead compound, replacing the ethynyl group with a halogen (or vice versa) could probe the importance of such interactions. However, this substitution is not always favorable; in one study, replacing a strong iodine-mediated halogen bond with an ethynyl group led to a 13-fold loss in affinity, suggesting that the success of this bioisosteric swap is context-dependent. nih.gov

Modifications to the dichlorophenyl ring also offer avenues for optimization. The chlorine atoms can be moved to different positions on the phenyl ring (e.g., 3,4-dichloro or 3,5-dichloro) to explore different binding pockets or to avoid steric clashes. The chlorine atoms themselves can be replaced with other bioisosteres. For example, a trifluoromethyl (-CF3) group can be a bioisostere for a chlorine atom, offering similar steric bulk but different electronic properties. cambridgemedchemconsulting.com Replacing one or both chlorine atoms with methyl (-CH3) or cyano (-CN) groups would systematically alter the lipophilicity and electronic character of this moiety, which can have profound effects on target binding and pharmacokinetic properties. mdpi.com

The following table illustrates potential bioisosteric replacements on a generalized pyrazine scaffold and their theoretical implications based on established principles.

| Scaffold Moiety | Original Group | Bioisosteric Replacement | Potential Mechanistic Implication |

| Pyrazine Core | Pyrazine | Pyridine | Alters hydrogen bond acceptor positions and pKa. pharmablock.com |

| Pyrazine | Phenyl | Removes hydrogen bond acceptors, increases lipophilicity. pharmablock.com | |

| Pyrazine | Thiophene | Modifies ring electronics and steric profile. | |

| R1 Substituent | Ethynyl (-C≡CH) | Chloro (-Cl) / Bromo (-Br) | Mimics or alters halogen bonding interactions. nih.gov |

| Ethynyl (-C≡CH) | Cyano (-CN) | Changes electronic profile and hydrogen bonding ability. | |

| R2 Substituent | 2,4-Dichlorophenyl | 3,4-Dichlorophenyl | Probes different regions of the binding pocket. researchgate.net |

| Chloro (-Cl) | Trifluoromethyl (-CF3) | Maintains steric bulk with altered electronics. cambridgemedchemconsulting.com | |

| Chloro (-Cl) | Methyl (-CH3) | Reduces electronegativity, increases lipophilicity. |

Chemoinformatic Tools for SAR Data Analysis and Visualization

The analysis of Structure-Activity Relationship (SAR) data generated from bioisosteric replacement and other chemical modifications is greatly accelerated by chemoinformatic tools. springernature.com These computational methods allow for the efficient processing, analysis, and visualization of large chemical datasets, helping medicinal chemists to identify trends and design new compounds with improved properties. springernature.comijournalse.org

A primary application of chemoinformatics in SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR studies aim to build statistical models that correlate variations in the chemical structure of compounds with their biological activity. ijournalse.org For a series of pyrazine derivatives, this involves calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area). Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to derive electronic descriptors such as HOMO/LUMO energies and dipole moments, which can be critical for understanding reactivity and intermolecular interactions. ijournalse.org Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that links a selection of these descriptors to the observed activity, allowing for the prediction of activity for novel, unsynthesized compounds. ijournalse.org

Another powerful chemoinformatic technique is the analysis of molecular matched pairs (MMPs). An MMP is a pair of molecules that differ only by a single, small structural transformation, such as the replacement of a chlorine atom with an ethynyl group. bigchem.eu By systematically analyzing a large dataset of compounds and their associated activities, algorithms can identify transformations that consistently lead to an increase or decrease in potency or other properties. This data-driven approach provides chemists with statistically validated ideas for lead optimization. For instance, an MMP analysis might reveal that for a particular pyrazine scaffold, switching from a 2,4-dichlorophenyl to a 3,4-dichlorophenyl substituent consistently improves activity by 0.5 log units.

Data visualization tools are essential for interpreting complex SAR data. Scaffold analysis allows chemists to group compounds by their core chemical structure and visualize how changes in substituents affect activity. bigchem.eu Heat maps can be used to display a large activity matrix, where rows represent compounds and columns represent different assays or properties, with colors indicating the level of activity. Pharmacophore modeling is another key visualization technique. A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. These models can be generated from a series of active molecules or from the crystal structure of a ligand-protein complex and are used to screen virtual libraries for new compounds that fit the model.

The table below lists some common chemoinformatic tools and their applications in the analysis of SAR data for pyrazine derivatives.

| Tool/Technique | Application | Example in Pyrazine SAR |

| QSAR/QSPR Modeling | Predicts biological activity or properties from chemical structure. ijournalse.org | Developing a model to predict the inhibitory concentration of pyrazine derivatives based on electronic and steric descriptors. |

| Molecular Descriptors | Quantify various aspects of a molecule's structure (e.g., electronic, steric, topological). | Using software like Gaussian or ChemSketch to calculate the dipole moment and surface area of different dichlorophenyl pyrazine analogs. ijournalse.org |

| Matched Molecular Pair (MMP) Analysis | Identifies the effect of small, specific chemical transformations on activity. bigchem.eu | Determining if replacing the ethynyl group with a cyano group consistently improves target binding across a series of pyrazine compounds. |

| Pharmacophore Modeling | Defines the key 3D features required for biological activity. | Creating a model showing the required relative positions of the pyrazine nitrogens, the ethynyl group, and the dichlorophenyl ring for optimal target interaction. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. | Visualizing how this compound fits into a target protein and identifying key amino acid interactions. |

| Data Visualization (e.g., Heat Maps) | Provides a graphical representation of large datasets to identify trends. | Creating a heat map to compare the potency and selectivity of a library of pyrazine derivatives against multiple related targets. |

Computational Chemistry and Molecular Modeling Investigations

Application of Computational Chemistry in Rational Molecular Design

The principles of rational molecular design leverage computational methods to predict the biological activity or desired properties of a molecule before its synthesis, thereby saving significant time and resources. This approach is particularly valuable in drug discovery for designing potent and selective inhibitors for specific biological targets.

For pyrazine (B50134) derivatives, computational studies have been instrumental in their development as bioactive agents. For instance, the design of novel pyrazine-based compounds as potential anticancer agents often begins with a structure-based drug design approach. This involves identifying a key biological target, such as a protein kinase or a phosphatase, and then designing ligands that can bind to its active site with high affinity and specificity.

In a study focused on developing inhibitors for the protein tyrosine phosphatase SHP2, which is implicated in cancer, researchers designed and synthesized a series of pyrazine-based small molecules. nih.gov The design process was guided by optimizing a known inhibitor, SHP099, by introducing different linkers and functional groups. nih.gov This rational design process, aided by computational modeling, led to the discovery of potent inhibitors. nih.gov Similarly, computational methods have been employed to design pyrazine derivatives as inhibitors of Plasmodial cysteine proteases for the treatment of malaria. nih.gov

The general workflow for the rational design of a compound like 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine would typically involve:

Target Identification and Validation: Identifying a relevant biological target.

Lead Identification: Finding an initial molecule (a "hit" or "lead") that shows some desired activity.

Lead Optimization: Modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This is where computational tools are heavily utilized to predict the effects of chemical modifications.

Molecular Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For a novel compound such as this compound, molecular docking could be employed to screen a virtual library of potential biological targets to identify those with which it is most likely to interact. Once a target is identified, docking can provide detailed insights into the binding mode.

In a study on pyrazine compounds containing a 2,3-dichlorophenyl group, molecular docking was used to investigate their binding to the allosteric binding site of the SHP2 protein. nih.gov The docking scores and binding poses of the designed compounds were obtained and compared to a co-crystallized ligand, SHP099. nih.gov This allowed the researchers to rationalize the structure-activity relationships and identify key interactions. nih.gov

Similarly, in the development of novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective dopamine (B1211576) D3 receptor antagonists, molecular docking would be a critical tool to understand how these molecules fit into the receptor's binding pocket and to guide the design of analogs with improved affinity and selectivity. nih.gov

The predicted binding affinity, often expressed as a docking score or an estimated binding free energy, is a crucial parameter obtained from molecular docking studies. While these scores are approximations, they are valuable for ranking a series of compounds and prioritizing them for synthesis and biological testing.

| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |

| Dichlorophenyl Pyrazine Derivatives | SHP2 Protein | Comparable to co-crystallized ligand SHP099 | nih.gov |

| Dichlorophenyl Piperazine Analogs | Dopamine D3 Receptor | High affinity (Ki in nanomolar range) | nih.gov |

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

For the aforementioned dichlorophenyl pyrazine derivatives targeting the SHP2 protein, docking studies revealed that the compounds form a hydrogen bond with Glu250 of the PTP domain. nih.gov Furthermore, hydrophobic interactions between the dichlorophenyl ring and surrounding residues were found to be important for the protein-ligand interactions. nih.gov

Understanding these key interactions is fundamental for the rational design of more potent and selective molecules. For example, if a hydrogen bond with a specific residue is found to be crucial for binding, medicinal chemists can design new analogs that can form stronger or additional hydrogen bonds with that residue or with neighboring residues. The characteristics of the binding site, such as its size, shape, and hydrophobicity, are also elucidated through docking studies, providing a roadmap for optimizing the ligand's structure.

Molecular Dynamics Simulations to Elucidate Dynamic Molecular Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the time-dependent behavior of a molecular system, providing insights into the conformational changes of both the ligand and the protein upon binding, as well as the role of solvent molecules.

The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation, known as the bioactive conformation. MD simulations can be used to explore the conformational landscape of a molecule like this compound in different environments (e.g., in a vacuum, in water, or bound to a protein).

In a broader context, MD simulations have been extensively used to study the dynamics of pyrazine itself after electronic excitation, providing a deep understanding of its photophysics. researchgate.netarxiv.org While this is a different application, it highlights the power of MD in capturing the complex motions of pyrazine-containing molecules.

The solvent plays a crucial role in molecular recognition and binding. Water molecules, in particular, can mediate interactions between a ligand and a protein or compete for binding sites. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their effects.

For a molecule like this compound, which has a moderate polarity, understanding its solvation behavior is important for predicting its solubility and how it will interact with a biological target. MD simulations can be used to calculate the solvation free energy, which is a measure of the energetic cost or gain of transferring the molecule from a vacuum to a solvent.

Studies on the solvation of organic compounds in various solvents have shown that the nature of the solvent can significantly impact the stability of different conformers and the strength of intermolecular interactions. researchgate.net For instance, the Hildebrand solubility parameter, which can be estimated from computational methods, provides a measure of the cohesive energy density of a substance and can be used to predict its miscibility with different solvents. chemrxiv.org

In the context of a protein-ligand complex, MD simulations can reveal the solvent accessibility of different parts of the ligand and the protein. This information is valuable for identifying regions of the ligand that could be modified to improve its properties without disrupting key binding interactions. For example, a solvent-exposed part of the molecule could be functionalized to enhance its solubility or to introduce a group that can form additional interactions with the solvent or the protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for elucidating electronic structure and predicting chemical reactivity.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate key electronic properties that govern its behavior. Theoretical calculations based on DFT approximations can be established to verify the optimized structures of pyrazine derivatives. bendola.com

One of the primary outputs of DFT studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity. iiste.org For pyrazine derivatives, the introduction of different substituents can significantly modulate these frontier orbital energies. For instance, quantum chemical calculations on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, a structurally related compound, established a HOMO-LUMO gap of 3.56 eV. researchgate.netconsensus.app The nitrogen atoms in the pyrazine ring tend to localize the HOMO on the central ring's carbon atoms. researchgate.netconsensus.app

Furthermore, DFT can be employed to calculate various global chemical reactivity descriptors. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. bendola.com

Table 1: Calculated Electronic Properties of Pyrazine Derivatives

| Property | Description | Typical Value for Substituted Pyrazines |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between the HOMO and LUMO, indicating chemical reactivity and stability. | 3.5 to 5.0 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | 6.0 to 7.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | 1.5 to 2.5 eV |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | 3.7 to 5.0 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | 1.7 to 2.5 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. | 0.4 to 0.6 eV⁻¹ |

Note: The values presented in this table are illustrative and based on general findings for substituted pyrazine derivatives. Specific values for this compound would require dedicated DFT calculations.

Prediction of Reactivity Hotspots and Reaction Mechanisms

Beyond global reactivity descriptors, DFT can be used to predict the local reactivity of a molecule, identifying specific atoms or regions that are more susceptible to electrophilic or nucleophilic attack. This is often achieved through the calculation of Fukui functions and the mapping of the Molecular Electrostatic Potential (MEP). chemrxiv.org

The MEP provides a visual representation of the charge distribution around a molecule, with regions of negative potential (typically colored red) indicating areas prone to electrophilic attack, and regions of positive potential (blue) indicating susceptibility to nucleophilic attack. For pyrazine derivatives, the nitrogen atoms are expected to be regions of high negative potential, making them likely sites for protonation and coordination to metal ions. researchgate.net The ethynyl (B1212043) group, with its high electron density, would also be a significant feature on the MEP map.

Visualization of ALIE (Average Local Ionization Energy) and Fukui functions can further refine the prediction of the most probable sites for electrophilic attacks. chemrxiv.org This information is invaluable for understanding and predicting the course of chemical reactions involving this compound.

Scaffold Analysis and Virtual Screening Methodologies

The pyrazine core is a common scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Scaffold analysis and virtual screening are powerful computational techniques used to explore the chemical space around a given core structure to identify novel derivatives with desired properties.

Virtual screening involves the computational screening of large libraries of compounds against a biological target. bibliomed.org For a novel compound like this compound, a ligand-based virtual screening approach could be employed. This would involve using the compound as a template to search for other molecules with similar structural or electronic features. A pharmacophore model, which defines the essential spatial arrangement of chemical features necessary for biological activity, could be developed based on the structure of the target compound. researchgate.net This model would then be used to screen databases of chemical compounds, such as the ZINC database, to identify potential hits. bibliomed.org

Structure-based virtual screening would be applicable if a specific protein target for this class of compounds is known. This would involve docking the library of compounds into the active site of the protein and scoring their binding affinity. doaj.org

Cheminformatics and Data Mining for Pyrazine Derivatives

Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical information and extracting meaningful structure-activity relationships (SAR). For pyrazine derivatives, these approaches can be used to build predictive models for various properties, including biological activity and toxicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics. A 3D-QSAR model, for example, can correlate the biological activity of a series of pyrazine derivatives with their three-dimensional structural and electronic properties. bibliomed.orgresearchgate.net By developing a statistically robust QSAR model, the activity of new, unsynthesized derivatives of this compound could be predicted, thus prioritizing synthetic efforts. nih.gov

Data mining of large chemical databases like PubChem can reveal trends in the biological activities of pyrazine-containing compounds. This can help to identify potential therapeutic applications for novel pyrazine derivatives and to understand the key structural features that confer specific biological activities. researchgate.net

Advanced Methodologies for Studying Molecular Interactions of 2 2,4 Dichlorophenyl 5 Ethynylpyrazine

Label-Free Biosensing Techniques for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) Spectroscopy for Real-time Interaction Analysis

Surface Plasmon Resonance (SPR) spectroscopy is a premier technique for quantifying the binding kinetics of small molecules like 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine to their target proteins. This method involves immobilizing the target macromolecule on a sensor chip. A solution containing the compound of interest is then flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

From the resulting sensorgram, which plots the response against time, several key kinetic parameters can be derived:

Association rate constant (k_on_): Describes the rate at which the compound binds to the target.

Dissociation rate constant (k_off_): Describes the rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as the ratio of k_off_ to k_on_.

These parameters are vital for structure-activity relationship (SAR) studies, helping to optimize the compound's binding properties.

Bio-Layer Interferometry (BLI) for Binding Characterization

Bio-Layer Interferometry (BLI) is another robust label-free technique used to study biomolecular interactions. In a typical BLI experiment, a target protein is immobilized on the surface of a biosensor tip, which is then dipped into a solution containing this compound. The binding of the compound to the protein on the tip results in a change in the thickness of the biological layer, which is measured as a wavelength shift in the interference pattern of light reflected from the tip.

Similar to SPR, BLI provides real-time data on the association and dissociation phases of the interaction, allowing for the determination of k_on_, k_off_, and K_D_. BLI is particularly advantageous for its high-throughput capabilities and its relative insensitivity to changes in the bulk refractive index of the sample solution.

Spectroscopic Approaches for Characterizing Ligand-Macromolecule Complexes

Spectroscopic techniques offer detailed insights into the structural and chemical environment of both the small molecule and its macromolecular target upon complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Based and Protein-Based Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular interactions in solution at atomic resolution. It can be applied from both the ligand's and the protein's perspective.

Ligand-Based NMR: In these experiments, the NMR spectrum of this compound is monitored in the presence and absence of its target macromolecule. Changes in the chemical shifts, line widths, or relaxation rates of the compound's signals upon binding can confirm interaction and provide information about the part of the molecule involved in binding.

Protein-Based NMR: When the target protein is isotopically labeled (e.g., with ¹⁵N or ¹³C), NMR can be used to map the binding site of the compound on the protein's surface. By comparing the NMR spectrum of the protein with and without the compound, specific amino acid residues that experience a change in their chemical environment upon binding can be identified. This is often visualized in a Heteronuclear Single Quantum Coherence (HSQC) spectrum, where shifts in the positions of peaks corresponding to specific residues indicate their involvement in the interaction.

Mass Spectrometry-Based Techniques for Binding Partner Identification

Mass spectrometry (MS) has become an indispensable tool in proteomics and drug discovery for identifying the binding partners of a small molecule from a complex biological mixture. For a compound like this compound, techniques such as affinity purification-mass spectrometry (AP-MS) can be employed. In this approach, the compound might be immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then eluted, digested into peptides, and identified by tandem mass spectrometry (MS/MS). This allows for the unbiased identification of potential cellular targets of the compound.

X-ray Crystallography of Pyrazine-Target Complexes

X-ray crystallography provides the most detailed, high-resolution structural information about how a small molecule binds to its protein target. To achieve this, a co-crystal of the target protein in complex with this compound is grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. azom.commalvernpanalytical.com This method provides a complete thermodynamic profile of the binding event between this compound and its target macromolecule, such as a protein or nucleic acid, in a single experiment. nih.govnih.gov The direct measurement of heat allows for the determination of key thermodynamic parameters without the need for labeling or immobilization of the interacting components, thus providing data on the interaction in solution under near-native conditions. malvernpanalytical.comreactionbiology.com

The principle of ITC involves the incremental titration of a solution of this compound into a sample cell containing its binding partner, all while maintaining a constant temperature. khanacademy.org As the compound binds to its target, heat is either released (exothermic) or absorbed (endothermic). reactionbiology.com The instrument's sensitive calorimeters detect these minute temperature changes relative to a reference cell and measure the power required to maintain a zero temperature difference between the two cells. khanacademy.org

The resulting data from an ITC experiment is a binding isotherm, which is a plot of the heat change per injection against the molar ratio of the ligand to the binding partner. reactionbiology.com Fitting this curve to a suitable binding model allows for the direct determination of the binding stoichiometry (n), the binding constant (Kₐ) and its reciprocal, the dissociation constant (Kₐ), and the enthalpy of binding (ΔH). frontiersin.org From these values, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:

ΔG = -RTln(Kₐ) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

This comprehensive thermodynamic characterization provides deep insights into the molecular forces driving the interaction. The enthalpic contribution (ΔH) reflects changes in hydrogen and van der Waals bonds, while the entropic term (TΔS) is indicative of changes in hydrophobic interactions and conformational rearrangements upon binding. khanacademy.org For instance, a favorable enthalpic change suggests strong hydrogen bonding or van der Waals interactions between this compound and its target. Conversely, a positive entropic change might indicate the release of ordered water molecules from the binding interface.

The following table illustrates hypothetical thermodynamic data that could be obtained from an ITC experiment studying the interaction of this compound with a target protein.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | |

| Dissociation Constant (K d) | 50 | nM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (TΔS) | -5.8 | kcal/mol |

| Gibbs Free Energy (ΔG) | -9.4 | kcal/mol |

This hypothetical data suggests that the binding is primarily driven by a favorable enthalpic change, indicating that hydrogen bonds and van der Waals interactions play a significant role in the binding of this compound to its target. The unfavorable entropy change could be due to a loss of conformational freedom in the ligand and/or the protein upon binding.

Integration of Experimental and Computational Data for Comprehensive Interaction Mapping

To achieve a more complete and detailed understanding of the molecular interactions of this compound, it is highly advantageous to integrate experimental data, such as that obtained from ITC, with computational modeling techniques. jddhs.com This synergistic approach allows for the correlation of thermodynamic data with specific structural features and dynamic behaviors of the interacting molecules, providing a comprehensive map of the binding event at an atomic level. nih.gov

The experimental data from ITC serves to validate and refine these computational models. jddhs.com For example, the experimentally determined binding affinity (Kₐ) can be compared with the binding energies calculated from computational methods. A strong correlation between the experimental and computational results lends greater confidence to the predicted binding mode. Furthermore, discrepancies between the two can guide further computational and experimental studies to resolve the molecular interactions more accurately.

The integration of these approaches can be particularly powerful for structure-activity relationship (SAR) studies. nih.gov For instance, if ITC data reveals that a modification to the this compound scaffold leads to a significant change in binding enthalpy, computational models can be used to understand the structural basis for this change, such as the formation of a new hydrogen bond or the displacement of a water molecule. This iterative cycle of experimental testing and computational analysis can accelerate the optimization of lead compounds.

The following table provides a hypothetical example of how experimental and computational data can be integrated to characterize the key interactions of this compound with its target.

| Interaction Type | Key Residues (from Computational Model) | Experimental Evidence (e.g., from ITC) |

| Hydrogen Bond | Tyr123, Ser150 | Favorable enthalpic contribution (ΔH) |

| Hydrophobic Interactions | Leu89, Val95, Ile148 | Favorable entropic contribution upon modification |

| π-π Stacking | Phe201 | Contribution to binding affinity confirmed by mutagenesis |

This integrated approach provides a more robust and detailed picture of the molecular recognition process than either method could achieve alone, facilitating a more rational approach to drug design and development.

Development of 2 2,4 Dichlorophenyl 5 Ethynylpyrazine As a Chemical Probe

Principles of Chemical Probe Design in Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The design of an effective chemical probe is a meticulous process guided by several key principles. A fully functional chemical probe typically consists of three essential components: a ligand that provides selectivity for the target protein, a reporter group for detection and analysis (such as a fluorophore or an affinity tag), and a reactive group that can form a covalent bond with the target.

The development of 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine as a chemical probe would be predicated on these principles. The dichlorophenylpyrazine core would serve as the selective ligand, designed to bind to a specific protein target. The ethynyl (B1212043) group is a particularly valuable feature, acting as a bio-orthogonal handle. This means it is chemically inert within a biological system but can be specifically reacted with a partner molecule that is not naturally present in the cell. This allows for the attachment of reporter tags in a highly controlled manner.

Key considerations in the design of a probe like this compound include:

Potency and Selectivity : The probe must bind to its intended target with high affinity and selectivity to avoid off-target effects that could confound experimental results.

Cell Permeability : For studying intracellular targets, the probe must be able to cross the cell membrane.

Minimal Perturbation : The addition of the ethynyl group and subsequent modifications should not significantly alter the binding properties of the parent molecule.

Strategies for Utilizing the Ethynyl Moiety for Bio-orthogonal Labeling and Tagging

The terminal ethynyl group on this compound is a versatile functional group for bio-orthogonal labeling. Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This allows for the precise labeling and tracking of biomolecules in their natural environment.

Click Chemistry Applications for Conjugation to Biomolecules

The most prominent application of the ethynyl group in bio-orthogonal chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for biological applications.

In a typical workflow, cells or tissues would be treated with this compound, which would bind to its protein target. After binding, the system is treated with a molecule containing an azide (B81097) group and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). The CuAAC reaction then specifically ligates the reporter tag to the ethynyl group of the probe, thereby labeling the target protein.

| Parameter | Description |

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | Terminal alkyne (on the probe), Azide (on the reporter tag) |

| Product | 1,2,3-triazole linkage |

| Key Advantages | High efficiency, high specificity, biocompatibility |

This modular approach allows for the use of a single probe to be adapted for various downstream applications by simply changing the azide-containing reporter molecule.

Fluorescent or Isotopic Labeling via the Ethynyl Group

The ethynyl group of this compound can be used to attach a wide variety of fluorescent dyes or isotopic labels.

Fluorescent Labeling : By using an azide-functionalized fluorophore in a click reaction, the target proteins of this compound can be visualized within cells or tissues using fluorescence microscopy. This allows for the study of the subcellular localization of the target protein and its response to various stimuli. A variety of fluorescent dyes with different excitation and emission wavelengths can be used, enabling multicolor imaging experiments.

Isotopic Labeling : Isotopic labeling involves the incorporation of stable or radioactive isotopes to track molecules. An azide-containing tag enriched with a stable isotope (e.g., ¹³C or ¹⁵N) could be attached to the probe via its ethynyl group. The labeled proteins can then be identified and quantified using mass spectrometry. This approach is particularly useful for quantitative proteomics studies to understand changes in protein expression or modification in response to the probe.

Application in Target Identification and Validation Studies

A primary use for a chemical probe like this compound is the identification and validation of its biological targets, which is a crucial step in drug discovery and chemical biology.

Affinity-Based Proteomics for Identifying Protein Targets

Affinity-based proteomics aims to isolate and identify proteins that bind to a specific molecule. In this approach, the ethynyl group of this compound would be derivatized with an affinity tag, most commonly biotin, via click chemistry.

The general workflow is as follows:

A cell lysate or living cells are incubated with this compound.

An azide-biotin tag is added, which covalently attaches to the probe-protein complex via click chemistry.

The cell lysate is then passed over an affinity matrix, such as streptavidin beads, which specifically binds to the biotin tag.

Unbound proteins are washed away, and the probe-bound proteins are eluted.

The identified proteins are then analyzed by mass spectrometry to determine their identity.

| Step | Purpose | Key Reagents/Tools |

| Incubation | Allow the probe to bind to its target proteins. | This compound, cell lysate/cells |

| Labeling | Attach a biotin affinity tag to the probe. | Azide-biotin, click chemistry reagents |

| Enrichment | Isolate the biotin-labeled protein complexes. | Streptavidin-coated beads |

| Identification | Identify the captured proteins. | Mass spectrometry |

Future Research Directions and Unexplored Avenues for 2 2,4 Dichlorophenyl 5 Ethynylpyrazine Research

Innovations in Green and Sustainable Synthetic Methodologies for Pyrazine (B50134) Production

The synthesis of pyrazine derivatives has traditionally relied on methods that can be resource-intensive and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic routes for 2-(2,4-Dichlorophenyl)-5-ethynylpyrazine. Current progress in pyrazine synthesis offers several promising strategies that could be adapted. These include one-pot reactions, the use of environmentally benign catalysts, and biosynthesis, all of which aim to reduce waste, energy consumption, and the use of hazardous materials. tandfonline.comresearchgate.net

Key green approaches applicable to pyrazine synthesis include:

Catalytic Dehydrogenative Coupling: Manganese-catalyzed dehydrogenative coupling of 2-aminoalcohols represents an atom-economical method that produces hydrogen gas and water as the only byproducts. nih.gov Adapting this for precursors of the target compound could offer a sustainable alternative.

One-Pot Synthesis: Environmentally benign and cost-effective one-pot methods have been developed for preparing pyrazine derivatives, which can simplify procedures and reduce waste. tandfonline.com

Biosynthesis: The use of microorganisms like Bacillus subtilis to produce alkylpyrazines highlights the potential for bio-based synthesis routes, which are inherently more environmentally friendly than traditional chemical methods. mdpi.com

| Synthetic Approach | Traditional Method | Green/Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Catalysis | Often uses heavy metal catalysts (e.g., copper-chromium). tandfonline.com | Earth-abundant metal catalysts (e.g., Manganese). nih.gov | Reduced toxicity, lower cost, increased sustainability. nih.gov |

| Reaction Conditions | High temperatures, harsh refluxing conditions. tandfonline.com | Room temperature reactions, use of benign solvents (e.g., water, ethanol). researchgate.net | Lower energy consumption, improved safety profile. |

| Process | Multi-step synthesis with intermediate isolation. | One-pot synthesis, tandem reactions. tandfonline.com | Increased efficiency, reduced solvent waste, atom economy. tandfonline.com |

| Starting Materials | Petroleum-derived precursors. | Bio-based precursors (e.g., amino acids, diols from fermentation). mdpi.com | Use of renewable resources, reduced carbon footprint. |

Advanced Computational Design of Next-Generation Pyrazine Scaffolds with Tuned Interaction Profiles

Computational chemistry provides powerful tools for the rational design of novel molecules with optimized properties. For this compound, computational methods can be employed to design next-generation analogs with finely tuned interaction profiles for specific biological targets. Techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in this process. semanticscholar.orgnih.gov

| Computational Tool | Application in Pyrazine Scaffold Design | Predicted/Analyzed Properties |

|---|---|---|

| Density Functional Theory (DFT) | Evaluating the stability and energetic properties of new pyrazine derivatives. semanticscholar.org | Heat of formation, density, detonation properties, HOMO-LUMO gap. semanticscholar.org |

| Molecular Docking | Predicting the binding affinity and orientation of a ligand within a protein's active site. nih.govresearchgate.net | Binding energy (e.g., kcal/mol), key amino acid interactions, binding mode. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the structural stability and compactness of a ligand-protein complex over time. nih.gov | Root Mean Square Deviation (RMSD), protein-ligand interactions, conformational changes. nih.gov |

| 3D Shape & Electrostatic Similarity | Scaffold hopping to identify novel core structures with similar biological recognition properties. acs.org | Identification of bioisosteric replacements for the pyrazine core. |

Integration of Artificial Intelligence and Machine Learning in Pyrazine SAR and Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the identification of promising new chemical entities. nih.govnih.gov These data-driven approaches can be applied to build robust Quantitative Structure-Activity Relationship (QSAR) models for pyrazine derivatives. researchgate.net By training ML algorithms on datasets of pyrazine compounds with known biological activities, it is possible to predict the activity of novel, untested molecules like analogs of this compound. mdpi.com

This process involves several key steps:

Data Collection: Gathering high-quality data on pyrazine derivatives, including their structures and biological activities. arxiv.org

Descriptor Calculation: Converting molecular structures into numerical descriptors that capture their physicochemical properties.

Model Training: Using ML algorithms (e.g., random forest, support vector machines, neural networks) to learn the relationship between the descriptors and biological activity. nih.govmdpi.com

Virtual Screening: Applying the trained model to screen large virtual libraries of compounds to identify those with the highest predicted activity for subsequent synthesis and testing. researchgate.net